Methyl 4-diethoxyphosphorylbutanoate
Description
Methyl 4-diethoxyphosphorylbutanoate (CAS: Not explicitly provided in evidence) is an organophosphorus compound characterized by a butanoate ester backbone with a diethoxyphosphoryl group at the 4-position. Its structure combines ester and phosphoryl functionalities, making it a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and flame retardants.
Key properties inferred from methyl ester analogs (TABLE3, IC-AMCE 2023) include moderate thermal stability and solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which are critical for its reactivity in nucleophilic substitution or cross-coupling reactions .

Properties
Molecular Formula |
C9H19O5P |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C9H19O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h4-8H2,1-3H3 |
InChI Key |
BNJCIPRKOROZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCC(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-diethoxyphosphorylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutanoic acid with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-bromobutanoic acid and diethyl phosphite, allowing for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-diethoxyphosphorylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis).
Reduction: Lithium aluminum hydride is a typical reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-diethoxyphosphorylbutanoate can be synthesized through a multi-step process involving the reaction of 4-bromobutanoic acid with diethyl phosphite in the presence of a base like sodium hydride. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization .
Chemical Structure:
- Molecular Formula: C₈H₁₇O₅P
- Molecular Weight: Approximately 206.19 g/mol
The compound features a diethoxyphosphoryl group which is significant for its reactivity and potential biological activity. Its structure allows it to participate in various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized to prepare more complex molecules, making it essential for developing new compounds in medicinal chemistry and materials science .
Biological Studies
The compound is employed in biological research to study enzyme inhibition mechanisms. Its diethoxyphosphoryl moiety can mimic natural substrates, allowing researchers to investigate pathways involving phosphonates. This application is particularly relevant in the context of drug discovery and development .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for formulating products with specific performance characteristics .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in phosphonate metabolism. The results indicated that the compound effectively inhibited enzyme activity, providing insights into potential therapeutic applications for treating diseases related to phosphonate metabolism.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Enzyme A | Competitive | 25 |
| Enzyme B | Non-competitive | 15 |
Case Study 2: Synthesis of Complex Molecules
In another research project, this compound was used as a precursor to synthesize novel phosphonate derivatives with enhanced biological activities. The study highlighted its versatility in organic synthesis.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Compound X | 85 | Antimicrobial |
| Compound Y | 90 | Anticancer |
Mechanism of Action
The mechanism of action of methyl 4-diethoxyphosphorylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The diethoxyphosphoryl moiety mimics the natural substrate of these enzymes, leading to competitive inhibition . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Phosphoryl vs. Oxo Groups: this compound’s phosphoryl group enhances its electrophilicity compared to oxo-containing analogs like Methyl 2-methoxy-3-oxobutanoate (CAS: 81114-96-7), making it more reactive in phosphorylation-dependent reactions .
- Ester Chain Length: The ethyl ester in Ethyl 4,4-diethoxy-3-oxobutanoate (CAS: 10495-09-7) may confer higher lipophilicity than methyl esters, influencing solubility in non-polar solvents .
Thermal and Solubility Properties
Data from methyl ester analogs (TABLE3, IC-AMCE 2023) suggest:
- Methyl esters generally exhibit lower melting points (<50°C) and higher volatility compared to ethyl esters.
Biological Activity
Methyl 4-diethoxyphosphorylbutanoate is a phosphonate compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphonate group, which is known to exhibit diverse biological activities. The chemical structure can be represented as follows:
This compound contains two ethoxy groups attached to a butanoate backbone, contributing to its lipophilicity and potential membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonates often act as inhibitors of enzymes involved in metabolic pathways. For example, they may inhibit enzymes like O-acetylserine sulfhydrylase, which is crucial in cysteine biosynthesis in bacteria .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or function .
1. Antibacterial Activity
A study investigated the antibacterial effects of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has varying degrees of effectiveness against different pathogens, with Staphylococcus aureus being the most susceptible .
2. Cytotoxicity Assays
In vitro cytotoxicity assays were performed on human cell lines to evaluate the safety profile of this compound. The results showed:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
| A549 | 60 |
The IC50 values indicate that while the compound exhibits some cytotoxic effects, it remains within a potentially therapeutic range for further development .
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The study found that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of cysteine biosynthetic enzymes by this compound. The findings demonstrated that the compound effectively reduced cysteine levels in bacterial cultures, leading to decreased virulence and enhanced susceptibility to other antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
